4-(1-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride
Description
Note: The compound name in the query, "4-(1-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride," appears to contain a positional isomer discrepancy. The available evidence refers to 4-(2-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride (AEBSF HCl), a well-characterized serine protease inhibitor. This article focuses on AEBSF HCl and its analogs.
Properties
CAS No. |
33719-31-2 |
|---|---|
Molecular Formula |
C8H11ClFNO2S |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
4-(1-aminoethyl)benzenesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C8H10FNO2S.ClH/c1-6(10)7-2-4-8(5-3-7)13(9,11)12;/h2-6H,10H2,1H3;1H |
InChI Key |
DMLOPVXBGYREHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence and Optimization
This method modifies the synthesis of 4-(2-aminoethyl)benzenesulfonamide by substituting the amination step with fluorination.
Step 1: Acetylation of β-Phenethylamine
β-Phenethylamine undergoes acetylation with acetic acid or acetic anhydride (1:1.25 wt ratio) at reflux (3–5 hours), yielding N-acetylphenethylamine. Distillation removes excess acetic acid, achieving a 95% yield.
Step 2: Chlorosulfonation
N-Acetylphenethylamine reacts with chlorosulfonic acid (1:1.42–3.6 wt ratio) at 60–70°C for 2–4 hours, forming the sulfonyl chloride intermediate. Phosphorus pentachloride (1:1.01–1.66 wt ratio) enhances chlorination efficiency, yielding 130% crude product (by weight).
Step 3: Fluorination with KHF₂
The sulfonyl chloride intermediate is treated with potassium hydrogen fluoride (KHF₂, 3 equiv) in acetone at 25°C for 12 hours. This step, adapted from, converts sulfonyl chlorides to sulfonyl fluorides with 85–89% yield.
Step 4: Hydrolysis and Salt Formation
Hydrolysis with 25% NaOH (105–115°C, 3.5–6 hours) removes the acetyl group, followed by HCl neutralization to precipitate the hydrochloride salt. Final recrystallization in ethanol-water (1:3) achieves 75–83% purity.
Table 1: Key Parameters for Method 1
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acetylation | Acetic anhydride, reflux | 95 |
| Chlorosulfonation | ClSO₃H, PCl₅, 70°C | 130* |
| Fluorination | KHF₂, acetone, 25°C | 85–89 |
| Hydrolysis | NaOH (25%), HCl | 75–83 |
| *Weight yield relative to starting material. |
Method 2: Direct Sulfonate Fluorination
One-Pot Synthesis from Sulfonates
This approach employs sulfonate salts as precursors, bypassing hazardous chlorosulfonic acid. Cyanuric chloride and KHF₂ facilitate a transition-metal-free cascade.
Procedure :
-
Sulfonate Activation : Sodium 4-methylbenzenesulfonate reacts with cyanuric chloride (1.1 equiv) and tetrabutylammonium bromide (TBAB, 5 mol%) in acetonitrile at 80°C for 6 hours.
-
Fluorination : KHF₂ (3 equiv) in acetone at 25°C for 12 hours converts the activated intermediate to sulfonyl fluoride.
-
Amination and Salt Formation : The ethyl group is aminated via reductive amination (NaBH₃CN, NH₄OAc), followed by HCl treatment to form the hydrochloride salt.
Table 2: Performance of Method 2
| Parameter | Value |
|---|---|
| Reaction Time | 18 hours (total) |
| Yield (Sulfonyl Fluoride) | 89% |
| Purity (Final) | >95% (HPLC) |
Comparative Analysis
Efficiency and Scalability
-
Method 1 excels in scalability, leveraging established chlorosulfonation infrastructure. However, it requires handling corrosive chlorosulfonic acid.
-
Method 2 offers a safer, one-pot alternative but faces challenges in aminating the ethyl group post-fluorination.
Environmental Impact
-
Method 1 generates chlorinated byproducts (e.g., HCl gas), necessitating scrubbing systems.
-
Method 2 minimizes waste through recyclable solvents (acetonitrile, acetone) and avoids chlorosulfonic acid.
Experimental Insights
Critical Considerations
-
Solvent Selection : Chloroform and dichloroethane improve chlorosulfonation efficiency by stabilizing intermediates.
-
Temperature Control : Fluorination at >30°C reduces yields due to KHF₂ decomposition.
-
Purification : Recrystallization in ethanol-water (1:3) removes unreacted amines and inorganic salts effectively .
Chemical Reactions Analysis
Types of Reactions
4-(1-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrolysis Products: Hydrolysis leads to the formation of sulfonic acid derivatives.
Scientific Research Applications
Biochemical Research
Serine Protease Inhibition
AEBSF is primarily used as a serine protease inhibitor. It effectively inhibits a range of serine proteases such as trypsin, chymotrypsin, plasmin, and thrombin. The compound's mechanism involves covalently modifying the active site serine residue in these enzymes, leading to their inactivation. AEBSF is particularly advantageous over other inhibitors like PMSF due to its stability at lower pH levels and its broad specificity for various proteases .
Applications in Protein Studies
AEBSF is frequently employed in preparing protein extracts and cell lysates. It is included in lysis buffers to prevent proteolytic degradation during sample preparation, which is crucial for accurate downstream analyses such as Western blotting and mass spectrometry .
Medical Research
Role in Allergic Inflammation Studies
Recent studies have highlighted AEBSF's role in reducing allergic inflammation. For instance, a murine model of allergic rhinitis demonstrated that AEBSF treatment significantly decreased symptom scores and inflammatory markers such as serum Derf-specific IgE levels and eosinophil counts. The study indicated that AEBSF might promote the induction of regulatory T cells, which are essential for modulating immune responses .
Cholesterol Regulation Studies
AEBSF has been instrumental in cholesterol regulation research by selectively inhibiting Site-1-protease (S1P). This enzyme activates sterol regulatory element-binding proteins (SREBPs), which are critical for lipid homeostasis. By inhibiting S1P, researchers can elucidate the downstream effects on cholesterol metabolism and related pathways .
Applications in Toxicology
Inhibition of Snake Venom Proteins
AEBSF has been utilized to study the effects of snake venom serine proteinases (SVSPs). By inhibiting these enzymes, researchers can assess their role in fibrinogen-clotting activity and understand their contribution to the pathophysiology of envenomation .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Biochemical Research | Serine protease inhibition | Broad specificity; stable at low pH |
| Medical Research | Allergic inflammation reduction | Decreases inflammatory markers; induces regulatory T cells |
| Cholesterol Regulation | Inhibition of Site-1-protease | Affects lipid metabolism pathways |
| Toxicology | Inhibition of snake venom serine proteinases | Evaluates role in fibrinogen-clotting activity |
Case Study 1: Allergic Rhinitis Model
In a controlled study involving 40 mice, AEBSF was administered both prophylactically and therapeutically. Results showed significant reductions in allergic symptoms and inflammatory markers compared to control groups, indicating its potential as a therapeutic agent for allergic conditions .
Case Study 2: Cholesterol Homeostasis
A series of experiments illustrated that AEBSF's inhibition of S1P led to altered expression levels of SREBP target genes involved in cholesterol synthesis. This finding underscores AEBSF's utility in metabolic studies focusing on lipid regulation .
Mechanism of Action
4-(1-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride exerts its effects by covalently modifying the hydroxyl group of serine residues in the active site of serine proteases. This modification leads to the formation of a stable sulfonyl enzyme derivative, thereby inhibiting the enzyme’s activity. The compound is also known to interact with other off-target residues such as tyrosine, lysine, and histidine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl Fluoride Derivatives
The table below compares AEBSF HCl with other sulfonyl fluoride or chloride analogs, emphasizing structural and functional differences:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: The 2-aminoethyl group in AEBSF HCl enhances water solubility and specificity for serine proteases compared to bulkier substituents (e.g., ureido-chloroethyl in ). Pyridinyloxy and branched amino-ether groups () may alter reactivity or target selectivity but lack documented protease inhibition.
- Reactivity : Sulfonyl chlorides (e.g., ) are generally more reactive than fluorides due to the better leaving-group ability of Cl⁻, but they are less stable in aqueous environments .
Functional Analogs: Serine Protease Inhibitors
Gabexate Mesilate (GM)
- Structure: Synthetic ester derivative (non-sulfonyl fluoride).
- Mechanism : Reversible inhibition via competitive binding to protease active sites .
- Comparison with AEBSF HCl :
- Stability : AEBSF HCl is more stable in aqueous solutions, enabling prolonged inhibition .
- Toxicity : GM is used clinically (e.g., pancreatitis treatment), while AEBSF HCl is restricted to research due to HF release risks .
- Efficacy : AEBSF HCl showed superior inhibition of tumor cell adhesion and embryo implantation in rodent models compared to GM .
AEBSF HCl in Biomedical Research
Biological Activity
4-(1-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride, commonly known as AEBSF, is a potent serine protease inhibitor widely used in biochemical research and therapeutic applications. This compound has gained attention for its ability to modulate various biological processes, particularly in the context of inflammation and allergic responses.
AEBSF functions primarily as an inhibitor of serine proteases, which are enzymes that play crucial roles in numerous physiological processes, including inflammation, coagulation, and tissue remodeling. By binding to the active site of these enzymes, AEBSF prevents substrate cleavage, thereby modulating downstream signaling pathways.
Inhibition of Allergic Inflammation
Research indicates that AEBSF significantly reduces allergic inflammation in murine models. In a study involving house dust mite-induced allergic rhinitis, AEBSF treatment led to decreased symptom scores and reduced levels of specific IgE antibodies. Additionally, the treatment increased the population of regulatory T cells (Tregs), which are critical for maintaining immune homeostasis and tolerance .
Impact on Immune Response
AEBSF has been shown to influence cytokine production and immune cell activation. For instance, treatment with AEBSF resulted in lower levels of pro-inflammatory cytokines such as IL-13 and GATA-3 mRNA in allergic mice. This suggests that AEBSF may help shift the immune response towards a more regulatory phenotype .
Study on Allergic Rhinitis
In a controlled experiment, mice were divided into groups receiving either AEBSF or a control treatment. The results demonstrated that AEBSF effectively reduced eosinophil counts in tissues and lowered inflammatory markers associated with allergic responses. The study highlighted the potential of AEBSF as both a prophylactic and therapeutic agent against allergic conditions .
Evaluation in Asthma Models
Another study assessed AEBSF's efficacy in models of asthma induced by ovalbumin. Mice treated with AEBSF exhibited significant reductions in IgE levels and other markers of inflammation compared to untreated controls. This reinforces the compound's role in mitigating airway hyperresponsiveness and inflammation associated with asthma .
Data Summary
| Parameter | Control | AEBSF Treatment |
|---|---|---|
| Symptom Score | High | Low |
| Serum Derf-specific IgE Level | Elevated | Reduced |
| Tissue Eosinophil Count | High | Low |
| IL-13 mRNA Levels | Elevated | Reduced |
| Regulatory T Cell Percentage | Low | Increased |
Research Findings
Several studies have validated the biological activity of AEBSF across different contexts:
- Allergic Rhinitis : Demonstrated significant reductions in allergic symptoms and inflammatory markers when administered prophylactically or therapeutically .
- Asthma Models : Showed decreased IgE levels and improved lung function metrics following AEBSF treatment .
- Proteolytic Activity : AEBSF effectively inhibited proteolytic activity associated with various inflammatory conditions, suggesting its utility beyond allergies .
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 4-(1-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride to ensure stability?
- Methodological Answer : Store the compound under inert gas (argon) in a cool, dry, and well-ventilated environment. Avoid exposure to moisture and glass containers due to its reactivity with silica-based materials, which can degrade the compound and release hazardous hydrogen fluoride . Stability is maintained at room temperature for short-term use, but long-term storage should be at -20°C in airtight containers to prevent hydrolysis of the sulfonyl fluoride group.
Q. How is this compound typically characterized for purity and structural confirmation in academic research?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm the presence of the sulfonyl fluoride (-SO₂F) group (δ ~120-125 ppm for ¹⁹F NMR) and the aminoethyl moiety (δ ~2.8-3.5 ppm for CH₂NH₂ in ¹H NMR).
- IR : Identify characteristic S=O stretching vibrations (~1350 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (239.7 g/mol for the hydrochloride salt) via ESI-MS or MALDI-TOF .
Q. What are the primary applications of this compound in biochemical research?
- Methodological Answer : It is widely used as a serine protease inhibitor (e.g., trypsin, chymotrypsin) due to its sulfonyl fluoride group, which forms irreversible covalent bonds with active-site serine residues. Experimental protocols involve pre-incubating the inhibitor (0.1–1 mM) with enzymes in buffered solutions (pH 7–8) to block activity before substrate addition .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols.
- Emergency Measures : For skin contact, rinse immediately with water (15+ minutes); for eye exposure, use saline solution and seek medical attention.
- Waste Disposal : Neutralize with alkaline solutions (e.g., 1 M NaOH) to hydrolyze the sulfonyl fluoride group before disposal .
Advanced Research Questions
Q. How does the sulfonyl fluoride group’s reactivity influence its mechanism in enzyme inhibition studies?
- Methodological Answer : The sulfonyl fluoride acts as an electrophile, reacting with nucleophilic serine residues in enzyme active sites to form sulfonate esters. This covalent modification is pH-dependent; optimal reactivity occurs at pH 7.5–8.5. Researchers should titrate inhibitor concentrations against enzyme activity (e.g., using fluorogenic substrates) to determine IC₅₀ values and assess inhibition kinetics .
Q. What experimental strategies can mitigate hydrolysis of the sulfonyl fluoride group during long-term assays?
- Methodological Answer :
- Buffer Selection : Use low-moisture organic-aqueous mixtures (e.g., DMSO/PBS) to reduce hydrolysis.
- Temperature Control : Conduct assays at 4°C to slow degradation.
- Stability Monitoring : Periodically test inhibitor activity via LC-MS to quantify intact compound levels .
Q. How does the hydrochloride salt form affect solubility and bioavailability in cellular assays?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (up to 50 mg/mL in PBS) compared to the free base, facilitating cellular uptake. For intracellular protease inhibition, dissolve the compound in sterile PBS (pH 7.4) and filter-sterilize (0.22 µm) before adding to cell culture media. Validate efficacy using Western blotting to detect reduced protease activity (e.g., caspase-3 cleavage) .
Q. What are the limitations of using this compound in complex biological matrices (e.g., serum or tissue homogenates)?
- Methodological Answer :
- Matrix Interference : Serum proteins may non-specifically bind the inhibitor, reducing free concentrations. Pre-clear samples via ultrafiltration (10 kDa cutoff) to remove high-MW proteins.
- Competitive Inhibition : Endogenous thiols (e.g., glutathione) may react with the sulfonyl fluoride. Add thiol-blocking agents (e.g., iodoacetamide) to mitigate false negatives .
Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
